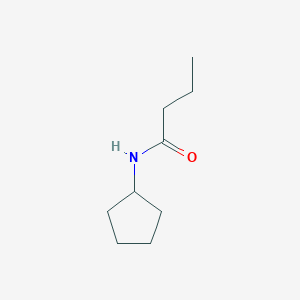![molecular formula C18H21FN6OS B2457346 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941947-91-7](/img/structure/B2457346.png)
2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring various functional groups, making it a significant subject of study in both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions
Industrial Production Methods
On an industrial scale, the production process is optimized to ensure maximum yield and purity. The key steps include:
Formation of pyrazolo[3,4-d]pyrimidine.
Alkylation to introduce the propylamino group.
Thiomethylation.
Nucleophilic substitution to attach the fluoro and benzamide functionalities. The conditions typically involve the use of high-purity solvents, catalysts, and controlled temperature and pressure settings to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Where the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Potential reduction of the nitro group (if present) to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion to sulfoxide or sulfone derivatives.
Reduction: Formation of an amine from nitro derivatives.
Substitution: Introduction of various nucleophiles in place of the fluoro group.
Aplicaciones Científicas De Investigación
This compound finds diverse applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its rich functional groups.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.
Medicine: Explored for its anti-cancer properties, given its ability to interfere with cell proliferation.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its biological effects primarily by inhibiting specific protein kinases. This inhibition disrupts signaling pathways responsible for cell division and proliferation, which is particularly significant in cancer research.
Pathways Involved
MAPK/ERK Pathway: Inhibition of this pathway can lead to reduced cell growth and increased apoptosis.
PI3K/AKT Pathway: Disruption here affects cell survival and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
Uniqueness
Functional Groups: The specific arrangement and combination of functional groups in 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide impart unique chemical properties and reactivity.
Biological Activity: Exhibits a distinct profile of kinase inhibition compared to its analogues, making it a unique candidate for targeted cancer therapies.
Propiedades
IUPAC Name |
2-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-3-8-20-15-13-11-22-25(16(13)24-18(23-15)27-2)10-9-21-17(26)12-6-4-5-7-14(12)19/h4-7,11H,3,8-10H2,1-2H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRMDGAVORAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457263.png)

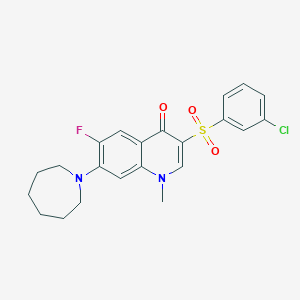
![2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2457267.png)
![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)
![4-methyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B2457271.png)
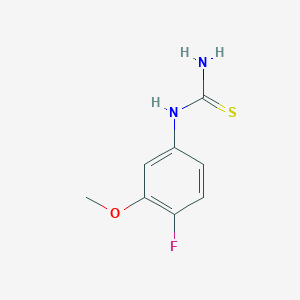
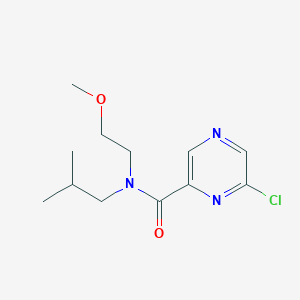
![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)
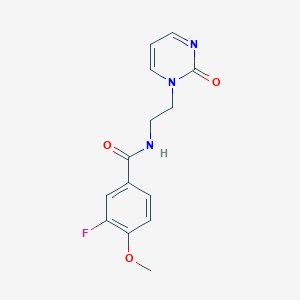
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)
